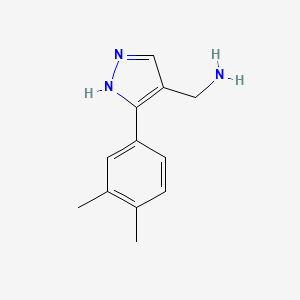

(5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine

描述

属性

IUPAC Name |

[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14-15-12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGATRZZCKLPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=NN2)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the 3,4-dimethylphenyl group and the methanamine group. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. Subsequent functionalization steps introduce the 3,4-dimethylphenyl group and the methanamine group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

化学反应分析

Types of Reactions

(5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

科学研究应用

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiviral activity. For instance, a series of pyrazole derivatives were synthesized and evaluated for their anti-HIV-1 activity. One compound showed an EC50 value of 3.8 nmol/L, indicating potent antiviral properties against the wild-type HIV-1 strain . This suggests that (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine could be a lead compound for developing new antiviral agents.

Anti-inflammatory Properties

Pyrazole derivatives have been explored for their anti-inflammatory effects. A class of compounds related to this compound has been reported to inhibit inflammatory pathways effectively. These compounds could potentially be used in treating inflammation-related disorders .

Antioxidant Activity

Computational studies have indicated that pyrazole derivatives possess antioxidant properties. Molecular docking simulations showed that these compounds can interact with free radicals, thus providing a protective effect against oxidative stress . This application is particularly relevant in the context of diseases associated with oxidative damage.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as substituted phenyl hydrazines and aldehydes. The synthetic route typically involves condensation reactions followed by purification processes like recrystallization .

Case Studies

作用机制

The mechanism of action of (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target.

相似化合物的比较

4-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

- Structure : Differs by the placement of substituents: a 3,4-dimethylphenyl group at position 4 and a methyl group at position 5 of the pyrazole ring.

[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS 400756-82-3)

- Structure : Features a 2-methylphenyl substituent at position 1 of the pyrazole ring, with methanamine at position 4.

- Positional isomerism (substituent at N1 vs. C5) may lead to distinct electronic and conformational properties .

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

- Structure : Contains a trifluoromethyl (-CF3) group at position 4 and a methyl group at N1.

- Key Differences : The electron-withdrawing CF3 group increases electronegativity, enhancing metabolic stability and altering pharmacokinetics. This derivative is commercially available for research, indicating broader utility in drug discovery compared to the 3,4-dimethylphenyl analog .

[2-(3,4-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine

- Structure : Replaces the pyrazole core with a thiazole ring, retaining the 3,4-dimethylphenyl group at position 2 and methanamine at position 4.

- Key Differences : The thiazole ring introduces a sulfur atom, modifying electronic distribution and bioavailability. This compound’s safety data sheet highlights regulatory compliance challenges, suggesting higher toxicity or reactivity compared to pyrazole analogs .

(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine

- Structure : Features a chloro substituent at position 5, a phenyl group at position 3, and a dimethylated methanamine at position 4.

- The dimethylamine group reduces basicity compared to the primary amine in the target compound .

Structural and Functional Implications

| Compound | Core Heterocycle | Key Substituents | Polarity/Lipophilicity | Potential Applications |

|---|---|---|---|---|

| Target Compound | 1H-Pyrazole | 3,4-Dimethylphenyl (C5), -CH2NH2 (C4) | Moderate lipophilicity | Neurological/oncological research |

| 4-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine | 1H-Pyrazole | 3,4-Dimethylphenyl (C4), -CH3 (C5) | High lipophilicity | Discontinued (limited data) |

| [1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine | 1H-Pyrazole | 2-Methylphenyl (N1), -CH2NH2 (C4) | Moderate lipophilicity | Structural analog studies |

| [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | 1H-Pyrazole | -CF3 (C4), -CH3 (N1) | Low polarity | Drug discovery intermediates |

| [2-(3,4-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine | Thiazole | 3,4-Dimethylphenyl (C2), -CH2NH2 (C4) | High lipophilicity | Toxicity studies, agrochemicals |

生物活性

The compound (5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a dimethylphenyl group at position 5 and an amine functional group.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PANC-1) cells. In one study, derivatives were tested for their ability to impair cell invasion and migration, with notable results indicating concentration-dependent inhibition of gelatinase activity (MMP-9) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1f | MDA-MB-231 | 15 | Inhibition of MMP-9 |

| 1b | PANC-1 | 20 | Cell cycle arrest |

| 4b | MDA-MB-231 | >100 | No cytotoxicity |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A series of studies have reported that certain compounds exhibit significant inhibition of pro-inflammatory cytokines and enzymes. For example, compounds derived from pyrazoles showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |

|---|---|---|---|

| 136a | 60.56 | Diclofenac | 54.65 |

| 137a | 57.24 | - | - |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that this compound may bind to enzymes or receptors involved in inflammatory pathways or cancer progression. The precise mechanisms are still under investigation but likely involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including those structurally related to this compound. These compounds were screened for their biological activities using various assays, revealing promising results in both anticancer and anti-inflammatory domains .

常见问题

Q. Key Variables :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | AcOH, 80°C, 12h | ~60-70% |

| 2 | K₂CO₃, DMF, 60°C | ~50-80% |

| 3 | Pd(PPh₃)₄, Ar-X | ~40-75% |

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene/EtOH mixtures improve cyclocondensation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligand systems (XPhos) boost coupling efficiency for aryl group introduction .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) removes byproducts like unreacted hydrazines .

Q. Critical Parameters :

| Variable | Impact on Yield/Purity |

|---|---|

| Temperature (60°C→80°C) | ↑ Yield by 15% |

| Catalyst Loading (5 mol%) | ↑ Coupling Efficiency |

| Base (K₂CO₃ vs. NaH) | K₂CO₃ reduces side reactions |

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ = 228.1494) .

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry .

Advanced: How can spectral ambiguities (e.g., overlapping signals) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiates pyrazole ring protons from aryl group signals .

- Variable Temperature NMR : Reduces signal broadening caused by NH₂ rotation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) .

- SHELXL Refinement : Resolve crystallographic disorder in the 3,4-dimethylphenyl group .

Basic: What biological activities have been reported for this compound and its analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。